molecular formula C9H11F2NO B13052925 (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Cat. No.: B13052925
M. Wt: 187.19 g/mol
InChI Key: XXGCRGHBFCLCCM-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring an amino group and a difluorophenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

Uniqueness

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article presents a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C9H11F2NOC_9H_{11}F_2NO with a molecular weight of 187.19 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
IUPAC NameThis compound
InChI KeyXXGCRGHBFCLCCM-SSDLBLMSSA-N

Synthesis Methods

The synthesis of this compound typically involves the use of chiral catalysts to maintain stereochemistry. Common synthetic routes include:

  • Reduction of Ketones : Utilizing chiral reducing agents under controlled conditions.
  • Asymmetric Hydrogenation : A scalable method for industrial production.
  • Enzymatic Reduction : Employed for high yield and purity.

These methods ensure that the compound is suitable for its intended applications in biological research and pharmaceuticals .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the difluorophenyl group engages in hydrophobic interactions. This dual interaction can modulate enzyme activity and influence various biological processes.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antifungal Activity : Studies have shown that derivatives of this compound exhibit significant antifungal properties against various strains of Candida, with minimum effective concentrations (MEC) as low as 0.31 μg/mL .
  • Antiparasitic Effects : In vivo studies demonstrated that certain analogs could significantly reduce parasitic indices in models infected with Trypanosoma species .

Antifungal Efficacy

A study conducted on fluconazole analogs revealed that compounds similar to this compound displayed enhanced antifungal activity compared to traditional treatments. The analogs demonstrated improved survival rates in murine models infected with Candida albicans when administered at doses of 50 mg/kg .

Cytotoxicity Assessment

In a cytotoxicity study involving cardiomyocytes and hepatocytes isolated from mouse embryos, compounds related to this compound were assessed for their effects on cell viability. The results indicated that certain derivatives inhibited cell proliferation at concentrations below 90 μM, demonstrating their potential for targeted therapeutic applications while minimizing off-target effects .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

XXGCRGHBFCLCCM-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)F)N)O

Origin of Product

United States

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